molecular formula C20H16N2O2S B2493007 N-benzoyl-N'-(2-phenoxyphenyl)thiourea CAS No. 76839-52-6

N-benzoyl-N'-(2-phenoxyphenyl)thiourea

Cat. No. B2493007
CAS RN: 76839-52-6
M. Wt: 348.42
InChI Key: GDAQUPFRMCHOGG-UHFFFAOYSA-N
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Patent
US04370340

Procedure details

To a solution of ammonium thiocyanate (30.2 g) in anhydrous acetone (660 ml) was added dropwise benzoyl chloride (47.6 g) with stirring at 50° C. After refluxing for 1.5 hours, the mixture was cooled to ambient temperature. To the mixture containing benzoyl isothiocyanate was added dropwise a solution of 2-phenoxyaniline (47.6 g) in anhydrous acetone (300 ml). The reaction mixture was refluxed with stirring for 1.5 hours and then concentrated under reduced pressure to give crystals, which were washed twice with water and dried to give crystalline 1-(2-phenoxyphenyl)-3-benzoylthiourea.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-]C#N.[NH4+].C(Cl)(=O)C1C=CC=CC=1.[C:14]([N:22]=[C:23]=[S:24])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[O:25]([C:32]1[CH:38]=[CH:37][CH:36]=[CH:35][C:33]=1[NH2:34])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CC(C)=O>[O:25]([C:32]1[CH:38]=[CH:37][CH:36]=[CH:35][C:33]=1[NH:34][C:23]([NH:22][C:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[S:24])[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
47.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
660 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Step Three
Name
Quantity
47.6 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(N)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crystals, which
WASH
Type
WASH
Details
were washed twice with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)NC(=S)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.